methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
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Overview
Description
Methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group, an imidazo[4,5-c]pyridine core, and a butanoate ester, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The difluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the butanoate ester through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability[2][2].
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
- 4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine
Uniqueness
Methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is unique due to its specific structural features, such as the combination of the difluorophenyl group and the imidazo[4,5-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H20F2N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-[[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate |
InChI |
InChI=1S/C18H20F2N4O3/c1-27-15(25)3-2-7-21-18(26)24-8-6-14-16(23-10-22-14)17(24)12-9-11(19)4-5-13(12)20/h4-5,9-10,17H,2-3,6-8H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
POOGYFRRUHRMKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)F)F)N=CN2 |
Origin of Product |
United States |
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